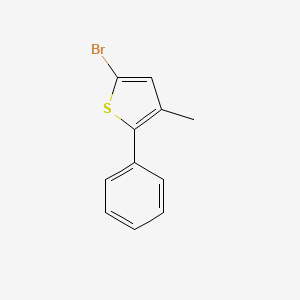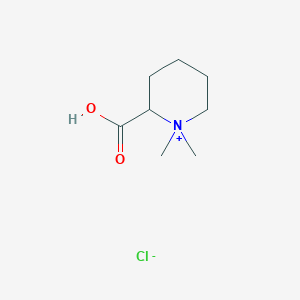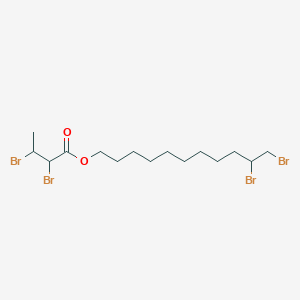
Beryllium--cobalt (5/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Beryllium-cobalt (5/1) is an intermetallic compound consisting of beryllium and cobalt in a 5:1 atomic ratio. This compound is known for its unique properties, including high strength, lightweight, and resistance to corrosion. Beryllium-cobalt alloys are used in various high-performance applications due to their exceptional mechanical and thermal properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Beryllium-cobalt (5/1) can be synthesized through several methods, including:
Direct Alloying: This involves melting beryllium and cobalt together in a vacuum or inert atmosphere to prevent oxidation. The mixture is then cooled to form the desired alloy.
Powder Metallurgy: Beryllium and cobalt powders are mixed in the appropriate ratio and subjected to high pressure and temperature to form a solid alloy.
Electrodeposition: This method involves the electrochemical deposition of beryllium and cobalt from their respective salts onto a substrate, followed by heat treatment to form the alloy.
Industrial Production Methods
Industrial production of beryllium-cobalt (5/1) typically involves large-scale melting and casting processes. The raw materials are melted in an induction furnace under a protective atmosphere to prevent contamination. The molten alloy is then cast into ingots or other desired shapes and subjected to further processing, such as rolling or forging, to achieve the required mechanical properties.
Chemical Reactions Analysis
Types of Reactions
Beryllium-cobalt (5/1) undergoes various chemical reactions, including:
Oxidation: The alloy reacts with oxygen to form a protective oxide layer, which enhances its corrosion resistance.
Reduction: Beryllium-cobalt can be reduced by strong reducing agents to form elemental beryllium and cobalt.
Substitution: The alloy can undergo substitution reactions with other metals, leading to the formation of new intermetallic compounds.
Common Reagents and Conditions
Oxidation: Typically occurs at elevated temperatures in the presence of oxygen or air.
Reduction: Requires strong reducing agents such as hydrogen gas or carbon monoxide at high temperatures.
Substitution: Involves reacting the alloy with other metal salts or oxides under controlled conditions.
Major Products Formed
Oxidation: Beryllium oxide (BeO) and cobalt oxide (CoO).
Reduction: Elemental beryllium and cobalt.
Substitution: New intermetallic compounds depending on the substituting metal.
Scientific Research Applications
Beryllium-cobalt (5/1) has several scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Investigated for its potential use in biomedical implants and devices due to its biocompatibility and strength.
Medicine: Studied for its potential use in radiation therapy equipment due to its ability to absorb and scatter radiation.
Industry: Utilized in aerospace and defense industries for manufacturing high-strength, lightweight components.
Mechanism of Action
The mechanism by which beryllium-cobalt (5/1) exerts its effects is primarily through its unique electronic and structural properties. The alloy’s high strength and lightweight are attributed to the strong metallic bonding between beryllium and cobalt atoms. The protective oxide layer formed during oxidation enhances its corrosion resistance, making it suitable for harsh environments. Additionally, the alloy’s ability to absorb and scatter radiation makes it valuable in medical and industrial applications.
Comparison with Similar Compounds
Beryllium-cobalt (5/1) can be compared with other similar intermetallic compounds, such as:
Beryllium-nickel (5/1): Similar in terms of strength and lightweight properties but differs in electronic and magnetic properties.
Beryllium-copper (5/1): Known for its excellent thermal and electrical conductivity, making it suitable for electrical applications.
Cobalt-nickel (5/1): Exhibits high strength and corrosion resistance but is heavier compared to beryllium-cobalt.
List of Similar Compounds
- Beryllium-nickel (5/1)
- Beryllium-copper (5/1)
- Cobalt-nickel (5/1)
Beryllium-cobalt (5/1) stands out due to its unique combination of high strength, lightweight, and corrosion resistance, making it a valuable material for various high-performance applications.
Properties
CAS No. |
62852-68-0 |
|---|---|
Molecular Formula |
Be5Co |
Molecular Weight |
103.99411 g/mol |
InChI |
InChI=1S/5Be.Co |
InChI Key |
VIYTXCSNCMSHLD-UHFFFAOYSA-N |
Canonical SMILES |
[Be].[Be].[Be].[Be].[Be].[Co] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-Amino-5-[2-(3-methylphenyl)ethenyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B14528170.png)








